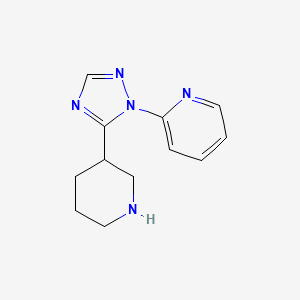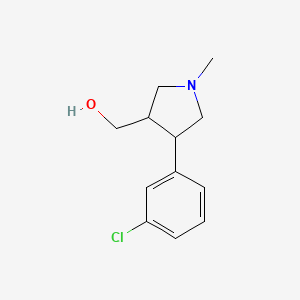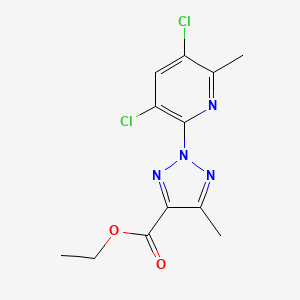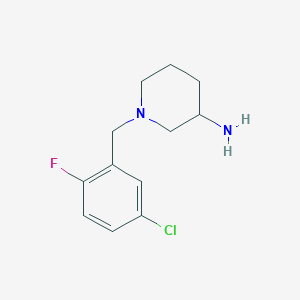![molecular formula C9H7F2NO6S B11787513 2-(2,2-Difluorobenzo[d][1,3]dioxole-5-sulfonamido)acetic acid](/img/structure/B11787513.png)
2-(2,2-Difluorobenzo[d][1,3]dioxole-5-sulfonamido)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Difluorobenzo[d][1,3]dioxole-5-sulfonamido)acetic acid is a complex organic compound characterized by the presence of a difluorobenzo dioxole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluorobenzo[d][1,3]dioxole-5-sulfonamido)acetic acid typically involves multiple steps, starting from readily available precursors One common method involves the reaction of 2,2-difluorobenzo[d][1,3]dioxole with sulfonamide under controlled conditions to introduce the sulfonamido group
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient reaction conditions. The process is typically scaled up from laboratory conditions to industrial scale, ensuring that the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Difluorobenzo[d][1,3]dioxole-5-sulfonamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamido group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
2-(2,2-Difluorobenzo[d][1,3]dioxole-5-sulfonamido)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamides are known to be effective.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,2-Difluorobenzo[d][1,3]dioxole-5-sulfonamido)acetic acid involves its interaction with specific molecular targets. The sulfonamido group can interact with enzymes or receptors, modulating their activity. The difluorobenzo dioxole ring system may also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluorobenzo[d][1,3]dioxole-5-carboxylic acid: This compound shares the difluorobenzo dioxole ring system but has a carboxylic acid group instead of a sulfonamido group.
2,2-Difluorobenzo[d][1,3]dioxole-5-boronic acid: Similar in structure but contains a boronic acid group, which imparts different reactivity and applications.
Uniqueness
2-(2,2-Difluorobenzo[d][1,3]dioxole-5-sulfonamido)acetic acid is unique due to the presence of both the sulfonamido and acetic acid groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H7F2NO6S |
|---|---|
Molecular Weight |
295.22 g/mol |
IUPAC Name |
2-[(2,2-difluoro-1,3-benzodioxol-5-yl)sulfonylamino]acetic acid |
InChI |
InChI=1S/C9H7F2NO6S/c10-9(11)17-6-2-1-5(3-7(6)18-9)19(15,16)12-4-8(13)14/h1-3,12H,4H2,(H,13,14) |
InChI Key |
XWURUDWFROBDGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)NCC(=O)O)OC(O2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine](/img/structure/B11787431.png)

![5-(Benzo[d][1,3]dioxole-5-carbonyl)furan-2-carboxylic acid](/img/structure/B11787449.png)

![tert-Butyl ((4-fluoro-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B11787462.png)
![4-Fluoropyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B11787466.png)





![1-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11787515.png)
![7-tert-Butyl 3-ethyl 5,6-dihydrothieno[2,3-b]pyridine-3,7(4H)-dicarboxylate](/img/structure/B11787517.png)

